N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
Overview
Description
N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide is a synthetic organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.4 g/mol . This compound is characterized by its complex structure, which includes a benzamide core substituted with diethylamino and methoxyethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where diethylamine reacts with an intermediate, such as a chloroformate derivative of the benzamide.
Attachment of the Methoxyethoxy Group: The final step involves the etherification of the benzamide with 2-methoxyethanol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the reactions occur under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxyethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
N-{4-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide can be compared with other benzamide derivatives, such as:
N-(4-aminophenyl)benzamide: Lacks the diethylamino and methoxyethoxy groups, resulting in different chemical and biological properties.
N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of the diethylamino group, leading to variations in reactivity and application.
N-(4-diethylaminophenyl)benzamide: Similar structure but without the methoxyethoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2-(2-methoxyethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-23(5-2)21(25)16-10-12-17(13-11-16)22-20(24)18-8-6-7-9-19(18)27-15-14-26-3/h6-13H,4-5,14-15H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGWUIRNTSUSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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